3-(4-Chlorophenoxy)-5-nitroaniline
Overview
Description
3-(4-Chlorophenoxy)-5-nitroaniline is an organic compound that features a chlorophenoxy group and a nitroaniline group
Preparation Methods
The synthesis of 3-(4-Chlorophenoxy)-5-nitroaniline typically involves the reaction of 4-chlorophenol with 3,5-dinitroaniline. One common method includes heating a mixture of 4-chlorophenol and 3,5-dinitroaniline in the presence of a base such as potassium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-(4-Chlorophenoxy)-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Chlorophenoxy)-5-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorophenoxy group can interact with various biological molecules. These interactions can affect enzyme activity and protein function, leading to various biological effects .
Comparison with Similar Compounds
3-(4-Chlorophenoxy)-5-nitroaniline can be compared with similar compounds such as:
4-Chlorophenoxyacetic acid: A synthetic pesticide with similar structural features but different applications.
3-Chloro-4-(4-chlorophenoxy)aniline: A compound with similar functional groups used in antimalarial research.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-(4-Chlorophenoxy)-5-nitroaniline is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H10ClN3O2
- Molecular Weight : 273.69 g/mol
- IUPAC Name : this compound
The compound features a chlorophenyl ether moiety and a nitroaniline structure, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent, as well as its effects on enzymatic activities and cellular processes.
Anticancer Activity
Recent research has highlighted the anticancer properties of compounds related to this compound. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), DLD-1 (colon cancer), and AGS (gastric cancer) cells.
Compound | Cell Line | GI50 (μM) | TGI (μM) |
---|---|---|---|
2h | MCF-7 | 1.57 | 13.3 |
2h | DLD-1 | 1.75 | 15.0 |
2h | AGS | 2.00 | 14.0 |
These results suggest that derivatives of this compound could be optimized for enhanced anticancer activity through structural modifications.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Proliferation : Studies indicate that the compound can inhibit the proliferation of cancer cells by inducing apoptosis.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression, although detailed mechanisms remain to be fully elucidated.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically focus on:
- Acute Toxicity : Evaluated through LD50 values in animal models.
- Genotoxicity : Assessed using standard assays such as the Ames test, which measures mutagenic potential.
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds:
- A study published in PMC indicated that derivatives with similar structures displayed promising anticancer activities with low toxicity towards normal cells .
- Another research highlighted the synthesis and evaluation of various nitroaniline derivatives, demonstrating their potential as effective biophores in drug development .
Properties
IUPAC Name |
3-(4-chlorophenoxy)-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMXIWGYRCTQPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296670 | |
Record name | 3-(4-Chlorophenoxy)-5-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208122-61-6 | |
Record name | 3-(4-Chlorophenoxy)-5-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208122-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenoxy)-5-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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